molecular formula C8H8FNO2 B017925 3-Amino-5-fluoro-4-methylbenzoic acid CAS No. 103877-75-4

3-Amino-5-fluoro-4-methylbenzoic acid

Cat. No. B017925
Key on ui cas rn: 103877-75-4
M. Wt: 169.15 g/mol
InChI Key: AGSFFMYPNCKQCN-UHFFFAOYSA-N
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Patent
US04762844

Procedure details

520 g of 3-fluoro-4-methyl-5-nitro-benzoic acid are hydrogenated in 3,500 ml of dioxane with 50 g of Pd-C catalyst (5% strength) at 50° C. and under 30 bar. The catalyst is then filtered off with suction and the solution is concentrated. 403 g of 3-fluoro-4-methyl-5-amino-benzoic acid are obtained as crude material.
Quantity
520 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N+:12]([O-])=O)[C:10]=1[CH3:11])[C:5]([OH:7])=[O:6]>O1CCOCC1.[Pd]>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([NH2:12])[C:10]=1[CH3:11])[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
520 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=C(C1C)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
50 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is then filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=O)O)C=C(C1C)N
Measurements
Type Value Analysis
AMOUNT: MASS 403 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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